molecular formula C14H9F6NO3 B13718182 Ethyl 5-[3,5-bis(trifluoromethyl)phenyl]isoxazole-3-carboxylate

Ethyl 5-[3,5-bis(trifluoromethyl)phenyl]isoxazole-3-carboxylate

Cat. No.: B13718182
M. Wt: 353.22 g/mol
InChI Key: SGBRLPNSLPZIGW-UHFFFAOYSA-N
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Description

Ethyl 5-[3,5-bis(trifluoromethyl)phenyl]isoxazole-3-carboxylate is a synthetic organic compound characterized by the presence of an isoxazole ring substituted with a 3,5-bis(trifluoromethyl)phenyl group and an ethyl ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 5-[3,5-bis(trifluoromethyl)phenyl]isoxazole-3-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3,5-bis(trifluoromethyl)benzaldehyde with hydroxylamine hydrochloride to form the corresponding oxime, which is then cyclized to the isoxazole ring using an appropriate dehydrating agent. The resulting isoxazole intermediate is then esterified with ethyl chloroformate to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the reaction conditions to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-[3,5-bis(trifluoromethyl)phenyl]isoxazole-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.

    Substitution: The isoxazole ring and phenyl groups can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Reagents such as halogens, alkylating agents, and nucleophiles can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or other reduced derivatives.

Scientific Research Applications

Ethyl 5-[3,5-bis(trifluoromethyl)phenyl]isoxazole-3-carboxylate has several applications in scientific research:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic transformations.

    Biology: It can be used in the study of enzyme inhibition and as a probe for investigating biological pathways.

    Industry: It is used in the development of new materials and as an intermediate in the production of specialty chemicals.

Mechanism of Action

The mechanism of action of Ethyl 5-[3,5-bis(trifluoromethyl)phenyl]isoxazole-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl groups enhance the compound’s lipophilicity and metabolic stability, allowing it to effectively interact with hydrophobic pockets in target proteins. The isoxazole ring can participate in hydrogen bonding and other interactions, contributing to the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Ethyl 5-[3,5-bis(trifluoromethyl)phenyl]isoxazole-3-carboxylate can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its isoxazole ring and ester functionality, which provide distinct chemical properties and reactivity compared to other similar compounds.

Properties

Molecular Formula

C14H9F6NO3

Molecular Weight

353.22 g/mol

IUPAC Name

ethyl 5-[3,5-bis(trifluoromethyl)phenyl]-1,2-oxazole-3-carboxylate

InChI

InChI=1S/C14H9F6NO3/c1-2-23-12(22)10-6-11(24-21-10)7-3-8(13(15,16)17)5-9(4-7)14(18,19)20/h3-6H,2H2,1H3

InChI Key

SGBRLPNSLPZIGW-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=NOC(=C1)C2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F

Origin of Product

United States

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